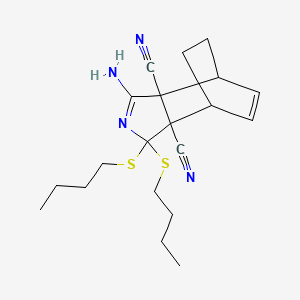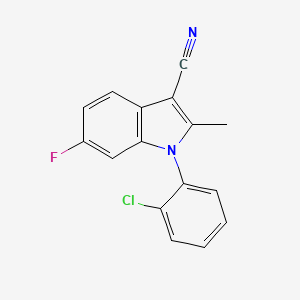
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound is characterized by the presence of a chlorophenyl group, a fluoro group, a methyl group, and a carbonitrile group attached to the indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzonitrile, 6-fluoroindole, and methyl iodide.
Step 1 - Formation of 2-Chlorophenyl-6-fluoroindole: The reaction between 2-chlorobenzonitrile and 6-fluoroindole in the presence of a suitable base, such as potassium carbonate, leads to the formation of 2-chlorophenyl-6-fluoroindole.
Step 2 - Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a strong base, such as sodium hydride, to introduce the methyl group at the 2-position of the indole ring.
Step 3 - Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced at the 3-position of the indole ring through a nucleophilic substitution reaction using a suitable reagent, such as cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted indole derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-methyl-1H-indole-3-carbonitrile: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile: Contains an additional fluoro group, which may enhance its stability and potency.
1-(2-Chlorophenyl)-6-fluoro-1H-indole-3-carbonitrile: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
922184-57-4 |
|---|---|
Formule moléculaire |
C16H10ClFN2 |
Poids moléculaire |
284.71 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c1-10-13(9-19)12-7-6-11(18)8-16(12)20(10)15-5-3-2-4-14(15)17/h2-8H,1H3 |
Clé InChI |
JNIOKWUVMPNSAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C3=CC=CC=C3Cl)C=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
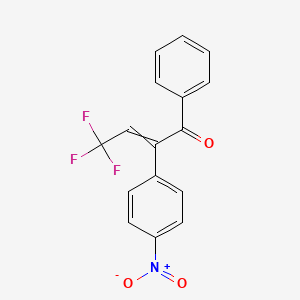
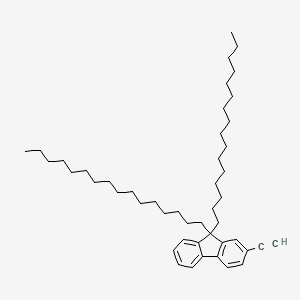
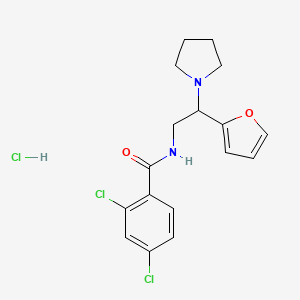

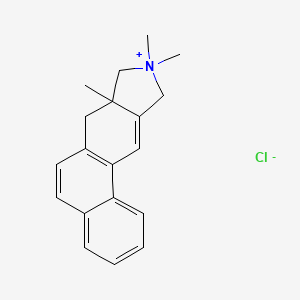
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
